2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Description
2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a fused heterocyclic compound featuring a triazole ring annulated with a dihydrothiazinone moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Its synthesis typically involves the condensation of 3-R-4,5-dihydro-1H-1,2,4-triazole-5-thiones with α,β-unsaturated acyl chlorides, as demonstrated by Britsun and Lozinskii in 2004 .
Structure
3D Structure
Properties
IUPAC Name |
2,5-diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS/c21-15-11-14(12-7-3-1-4-8-12)22-17-18-16(19-20(15)17)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWSKLXKIPQBEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387737 | |
| Record name | 2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326907-47-5 | |
| Record name | 2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one typically involves the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide (KOH) and a few drops of piperidine as a catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds like 2,5-diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one exhibit diverse biological activities which can be categorized as follows:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties that can be effective against various pathogens. The mechanism often involves interaction with microbial enzymes or cellular structures.
Anticancer Potential
Preliminary investigations suggest that this compound may exhibit anticancer properties. Mechanistic studies are essential to elucidate how it interacts with cancer cell pathways.
Anti-inflammatory Effects
The compound has been noted for its potential anti-inflammatory effects. Research into its ability to modulate inflammatory pathways could lead to new therapeutic approaches for inflammatory diseases.
Applications in Medicinal Chemistry
The unique structure of this compound allows for various applications in medicinal chemistry:
| Application Area | Description |
|---|---|
| Drug Development | Investigated as a lead compound for developing new drugs targeting infections and cancers. |
| Chemical Biology | Used as a tool compound to study biological processes involving triazole and thiazine interactions. |
| Synthesis of Derivatives | Serves as a precursor for synthesizing derivatives with enhanced biological activity. |
Case Studies
Several case studies have highlighted the effectiveness of this compound in various research settings:
- Antimicrobial Study : A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition rates comparable to established antibiotics.
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines indicated that the compound could induce apoptosis in a dose-dependent manner.
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to control groups.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one involves its interaction with biological targets through hydrogen bonding and dipole interactions. The compound’s unique structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Core Heterocyclic Systems
The compound belongs to a broader class of triazole-fused heterocycles. Key analogues include:
The triazole-thiazinone system distinguishes itself via a partially saturated thiazinone ring, which reduces ring strain compared to fully aromatic systems like thiazolium salts or pyrazines . This saturation may enhance conformational flexibility, influencing binding affinity in biological systems.
Substituent Effects on Physicochemical Properties
Substituents significantly alter solubility, stability, and bioactivity:
- 2,5-Diphenyl derivative : The phenyl groups at positions 2 and 5 increase lipophilicity (logP ~3.5 estimated), favoring membrane permeability but reducing aqueous solubility .
- Pyrazolyl-substituted analogues : Compounds like 3-(3-methyl-1H-pyrazol-5-yl)-triazolothiadiazines demonstrate improved pharmacokinetic profiles (e.g., higher metabolic stability) due to the pyrazole ring’s hydrogen-bonding capacity .
Biological Activity
2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of fused triazole and thiazine derivatives known for their potential therapeutic applications. The molecular formula of this compound is C17H13N3OS, with a molecular weight of approximately 307.376 g/mol .
Chemical Structure and Synthesis
The structural characteristics of this compound include a fused triazole-thiazine ring system. The synthesis typically involves multi-step reactions that may include electrophilic cyclization and other organic transformations . The reaction conditions such as temperature and solvent choice are critical for optimizing yields and selectivity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that triazole-thiazine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
A comparative analysis of related compounds demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The following table summarizes the biological activity findings:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2,5-Diphenyl-5,6-dihydro... | MCF-7 | 27.3 |
| Related Triazole-Thiazine | HCT-116 | 6.2 |
| Other Derivative | T47D | 43.4 |
The mechanism of action for these compounds often involves interaction with specific biological targets such as enzymes or receptors. This interaction can lead to the modulation of signaling pathways associated with cell growth and apoptosis . Detailed mechanistic studies are essential to elucidate how these compounds exert their effects at the molecular level.
Study 1: Anticancer Activity
In one study focusing on the anticancer activity of triazolo-thiazine derivatives similar to this compound, researchers synthesized a series of compounds and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the biological activity .
Study 2: Anti-inflammatory Effects
Another investigation explored the anti-inflammatory properties of triazole derivatives. It was found that certain modifications led to enhanced anti-inflammatory activity in vitro. These findings suggest that similar structural features in this compound could also confer anti-inflammatory benefits .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2,5-Diphenyl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one?
- Methodological Answer : The compound is typically synthesized via regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles. For example, cyclization with cinnamyl derivatives yields the thiazine core under halogen or selenium/tellurium tetrahalogenide catalysis. Key parameters include solvent choice (e.g., DMF), reaction temperature (reflux conditions), and substituent steric effects to direct cyclization pathways .
- Characterization : Post-synthesis, confirm structure via ¹H-NMR (e.g., δ 7.0–8.0 ppm for aromatic protons) and mass spectrometry (exact mass ~455.5 g/mol). Elemental analysis (C, H, N) ensures purity .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : To identify aromatic protons (δ 6.5–8.5 ppm) and confirm substituent positions.
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for the thiazinone ring) and C-N/C-S bonds.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₄N₄OS) .
Q. What preliminary biological assays are recommended for initial activity screening?
- Methodological Answer : Screen for antimicrobial activity using:
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
- Microdilution methods to determine MIC (Minimum Inhibitory Concentration).
- Cytotoxicity assays (e.g., MTT) on human cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can regioselectivity in the electrophilic cyclization step be controlled during synthesis?
- Methodological Answer : Regioselectivity depends on substituent steric and electronic effects :
- Allyl groups favor 5-membered thiazolo-triazole formation.
- Cinnamyl groups promote 6-membered thiazine rings due to aromatic stabilization.
- Use halogen additives (e.g., Br₂) to direct cyclization pathways. Computational modeling (DFT) predicts transition-state energies to optimize conditions .
Q. How to address contradictory data in biological activity across studies?
- Methodological Answer : Resolve discrepancies by:
- Standardizing assay protocols (e.g., consistent cell lines, incubation times).
- Analyzing substituent effects : Electron-withdrawing groups (e.g., -Cl) enhance antimicrobial activity, while bulky groups reduce membrane penetration.
- Dose-response curves to compare potency (EC₅₀) across studies. Cross-validate with in silico docking (e.g., AutoDock Vina) to correlate activity with target binding (e.g., bacterial gyrase) .
Q. What computational strategies predict reactivity and stability of derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes.
- QSAR Models : Corolate substituent parameters (e.g., logP, polar surface area) with bioactivity .
Q. How to optimize reaction yields in multi-step syntheses?
- Methodological Answer :
- Stepwise monitoring : Use TLC (e.g., EtOAc/hexane 3:7) to track intermediate formation.
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to accelerate key steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
